4,4',6,6'-Tetranitro-2,2'-azoxytoluene
Description
Structure
3D Structure
Properties
CAS No. |
35212-01-2 |
|---|---|
Molecular Formula |
C14H10N6O9 |
Molecular Weight |
406.26 g/mol |
IUPAC Name |
(2-methyl-3,5-dinitrophenyl)-(2-methyl-3,5-dinitrophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C14H10N6O9/c1-7-11(3-9(17(22)23)5-13(7)19(26)27)15-16(21)12-4-10(18(24)25)6-14(8(12)2)20(28)29/h3-6H,1-2H3 |
InChI Key |
CSQSPVBKKCHHDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=[N+](C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Background
4,4',6,6'-Tetranitro-2,2'-azoxytoluene is a nitroaromatic compound with the molecular formula and a molecular weight of approximately 406.26 g/mol. It is primarily studied for its role as a metabolite of trinitrotoluene (TNT) and its implications in environmental remediation and analytical detection methods.
Biodegradation Studies
Research has indicated that 4,4',6,6'-tetranitro-2,2'-azoxytoluene can be formed during the biodegradation of TNT in contaminated environments. Understanding its formation helps in assessing the ecological impact of explosives in soil and water systems. Studies have shown that microbial activity significantly influences the transformation of TNT into its metabolites, including 4,4',6,6'-tetranitro-2,2'-azoxytoluene .
Key Findings:
- The compound appears as an intermediate in the microbial degradation pathway of TNT.
- Its presence can indicate the extent of TNT contamination and the effectiveness of bioremediation efforts.
Soil and Water Remediation
The detection of 4,4',6,6'-tetranitro-2,2'-azoxytoluene in soil samples is crucial for evaluating the success of remediation strategies aimed at explosive contaminants. Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze soil samples for this compound .
Data Table: Detection Methods for 4,4',6,6'-Tetranitro-2,2'-azoxytoluene
| Method | Sensitivity | Application Area |
|---|---|---|
| HPLC-Diode Array | High | Soil and water analysis |
| Gas Chromatography | Moderate | Air quality monitoring |
| Mass Spectrometry | Very High | Compound identification |
Metabolite Analysis
The identification and quantification of 4,4',6,6'-tetranitro-2,2'-azoxytoluene are essential for understanding TNT metabolism in biological systems. Researchers utilize advanced chromatographic techniques to separate this compound from other metabolites .
Case Study:
In a study published on the metabolism of TNT using reversed-phase HPLC, 4,4',6,6'-tetranitro-2,2'-azoxytoluene was successfully isolated and quantified alongside other metabolites. This method provided insights into the metabolic pathways involved in TNT degradation .
Toxicity Assessment
As a nitroaromatic compound, 4,4',6,6'-tetranitro-2,2'-azoxytoluene poses potential health risks due to its chemical structure and reactivity. Toxicological studies focus on its effects on human health and the environment.
Findings:
Comparison with Similar Compounds
Research Findings and Gaps
Microbial Pathways: TNAT formation varies by microbial strain (e.g., absent in Phanerochaete chrysosporium systems but prevalent in Pseudomonas spp. ). Analytical Challenges: TNAT is used as an HPLC standard in acetonitrile due to its solubility, whereas isomers like 2,2',6,6'-tetranitro-4,4'-azoxytoluene require methanol gradients for separation . Data Limitations: Detonation parameters, ecotoxicology, and isomer-specific degradation kinetics require further study.
Preparation Methods
Brand and Eisenmenger Method
The classical synthesis of TNAT-4,4' involves heating 2,6-dinitro-4-hydroxylaminotoluene (I) with concentrated hydrochloric acid. This method, developed by Brand and Eisenmenger, proceeds via the dehydration of hydroxylamine groups to form the azoxy bond. The reaction mechanism involves:
-
Protonation of the hydroxylamine group, facilitating the elimination of water.
-
Nucleophilic attack by the nitrogen of a second hydroxylamine moiety, forming the N–N bond.
-
Oxidation of the intermediate to stabilize the azoxy structure.
Critical parameters include:
-
Temperature : Optimal reaction occurs at 80–90°C.
-
Reaction time : 4–6 hours for maximal conversion.
The product is isolated via filtration and recrystallized from acetone, yielding 60–65% TNAT-4,4' with a melting point of 214–216°C.
Intermediate Isolation and Characterization
The intermediate 4,6-dinitro-2-hydroxylaminotoluene (II) is synthesized by partial reduction of 2,4,6-trinitrotoluene (TNT) using ammonium sulfide in ethanol. Key spectral data for II include:
Oxidation of Aminodinitrotoluenes Using Peracids
m-Chloroperoxybenzoic Acid (mCPBA) Method
A modern approach employs mCPBA to oxidize a 1:1 mixture of 2-amino-4,6-dinitrotoluene (III) and 4-amino-2,6-dinitrotoluene (IV) in methylene chloride. The reaction proceeds via:
-
Oxidation of III to 4,6-dinitro-2-nitrosotoluene (V).
-
Condensation of V with IV to form the azoxy linkage.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Methylene chloride |
| Oxidant | mCPBA (1.2 equiv) |
| Temperature | Ambient (25°C) |
| Time | 16 hours |
| Yield | 55–60% |
The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding TNAT-4,4' as yellow crystals (m.p. 179–180°C).
Competing Pathways and Byproduct Formation
The reaction generates two byproducts due to cross-condensation:
-
4,4',6,6'-Tetranitro-2,2'-azoxytoluene (TNAT-2,2') (10–15%).
Separation of TNAT-4,4' from these isomers requires repetitive recrystallization or high-performance liquid chromatography (HPLC).
Mechanistic Insights and Kinetic Studies
pH-Dependent Reaction Pathways
In acidic media (pH < 4), TNAT-4,4' formation follows second-order kinetics , with rate constants proportional to [H⁺]². The activation energy (Eₐ) is 85 kJ/mol, indicating a thermally demanding process.
Role of Electron-Withdrawing Groups
The meta-nitro groups on the toluene rings stabilize the transition state by:
-
Delocalizing negative charge during N–N bond formation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| HCl Condensation | 60–65 | 95 | Low cost, simple setup | Long reaction time |
| mCPBA Oxidation | 55–60 | 90 | Ambient conditions | Byproduct formation |
Characterization and Validation
Spectroscopic Identification
X-ray Crystallography
TNAT-4,4' crystallizes in the monoclinic space group P2₁/c , with unit cell parameters:
Applications and Industrial Relevance
While TNAT-4,4' is primarily a research compound, its derivatives show potential in:
Q & A
Q. What are the standard analytical methods for detecting and quantifying 4,4',6,6'-Tetranitro-2,2'-azoxytoluene in environmental or explosive residue samples?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly employed due to the compound’s strong absorbance in the UV range. Hyphenated techniques like LC-MS or GC-MS are recommended for enhanced specificity, particularly in complex matrices. For explosive residue analysis, protocols involve dissolving samples in acetonitrile-methanol (1:1) solutions followed by gradient elution to separate nitroaromatic byproducts . Calibration standards (e.g., 0.1 mg/mL in acetonitrile-methanol) are critical for quantitative accuracy, with strict temperature control (0–6°C) to prevent degradation .
Q. How can researchers safely synthesize 4,4',6,6'-Tetranitro-2,2'-azoxytoluene in laboratory settings?
Methodological Answer: Synthesis typically involves nitration of 2,2'-azoxytoluene precursors under controlled conditions. Key steps include:
- Stepwise nitration : Introduce nitro groups sequentially using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration or decomposition.
- Purification : Recrystallization from ethanol or acetone-methanol mixtures ensures removal of isomers (e.g., 2,2',6,6'-TN-4,4'-AT) and byproducts.
- Safety : Due to explosive hazards, small-scale reactions (<1 g) in blast shields and remote-controlled apparatus are mandatory .
Q. What are the critical physicochemical properties influencing the stability and handling of this compound?
Methodological Answer: Key properties include:
- Density : 1.74 g/cm³, indicating high packing density in crystalline form.
- Thermal stability : Decomposition occurs above 333°C (flash point), necessitating storage below 25°C in inert atmospheres.
- Solubility : Limited solubility in polar solvents (e.g., water) but soluble in acetonitrile-methanol mixtures, which is leveraged in analytical workflows .
Advanced Research Questions
Q. How can conflicting data on the environmental degradation pathways of 4,4',6,6'-Tetranitro-2,2'-azoxytoluene be resolved?
Methodological Answer: Discrepancies in degradation studies (e.g., aerobic vs. anaerobic pathways) require:
- Isotopic labeling : Use ¹⁵N-labeled compounds to track nitro-group reduction and azoxy bond cleavage.
- Microbial consortia profiling : Metagenomic analysis of soil samples identifies species responsible for nitroreductase activity.
- Advanced spectroscopy : Employ FTIR and NMR to detect intermediates like 4-amino-2-nitrotoluene derivatives, which are critical for pathway validation .
Q. What experimental design strategies optimize the synthesis of isomerically pure 4,4',6,6'-Tetranitro-2,2'-azoxytoluene?
Methodological Answer: To minimize isomer contamination (e.g., 2,2',6,6'-TN-4,4'-AT, CAS 51857-25-1):
- Factorial design : Vary nitration temperature, acid concentration, and reaction time to identify optimal conditions.
- Orthogonal purification : Combine column chromatography (silica gel, hexane/ethyl acetate) with differential scanning calorimetry (DSC) to verify purity.
- Computational modeling : Use DFT calculations to predict steric and electronic barriers to isomer formation .
Q. How do computational methods enhance the prediction of this compound’s explosive sensitivity and performance?
Methodological Answer:
- Reactivity descriptors : Calculate bond dissociation energies (BDEs) of nitro groups and azoxy linkages using Gaussian or COMSOL Multiphysics. Weak N–O bonds (BDE < 200 kJ/mol) correlate with impact sensitivity.
- Detonation velocity modeling : Apply the Kamlet-Jacobs equation with experimental density (1.74 g/cm³) and heat of formation (−150 kJ/mol estimated) to predict performance metrics.
- AI-driven optimization : Train neural networks on existing explosive databases to predict safe handling thresholds .
Q. What analytical challenges arise in distinguishing 4,4',6,6'-Tetranitro-2,2'-azoxytoluene from its structural analogs in mixed samples?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Differentiate isomers via exact mass (406.05100 g/mol) and isotopic patterns.
- Vibrational spectroscopy : FTIR peaks at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) provide structural fingerprints.
- X-ray crystallography : Resolve positional isomerism by comparing unit cell parameters with reference data (e.g., CCDC entries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
